molecular formula C10H13ClN2O4S B12780432 Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester CAS No. 116943-59-0

Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester

Cat. No.: B12780432
CAS No.: 116943-59-0
M. Wt: 292.74 g/mol
InChI Key: QCLQSZPMJMQWSB-UHFFFAOYSA-N
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Description

Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a methylphenylamino group, a sulfonyl group, and a 2-chloroethyl ester. Its diverse functional groups make it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps:

    Formation of the Carbamic Acid Moiety: This can be achieved by reacting an amine with carbon dioxide under controlled conditions to form the carbamic acid intermediate.

    Introduction of the Methylphenylamino Group: This step involves the reaction of the carbamic acid intermediate with a methylphenylamine derivative, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Esterification: Finally, the 2-chloroethyl ester is introduced through an esterification reaction, typically using 2-chloroethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The 2-chloroethyl ester group is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products

    Oxidation: N-oxides of the methylphenylamino group.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biochemical pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain cancers or infectious diseases.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, ((methylphenylamino)sulfonyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a 2-chloroethyl ester.

    Carbamic acid, ((methylphenylamino)sulfonyl)-, methyl ester: Contains a methyl ester group, offering different reactivity and applications.

    Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester: Lacks the methyl group on the phenyl ring, which can influence its chemical properties and biological activity.

Uniqueness

Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl ester group, which provides distinct reactivity, particularly in nucleophilic substitution reactions

Properties

116943-59-0

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

IUPAC Name

2-chloroethyl N-[methyl(phenyl)sulfamoyl]carbamate

InChI

InChI=1S/C10H13ClN2O4S/c1-13(9-5-3-2-4-6-9)18(15,16)12-10(14)17-8-7-11/h2-6H,7-8H2,1H3,(H,12,14)

InChI Key

QCLQSZPMJMQWSB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)NC(=O)OCCCl

Origin of Product

United States

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